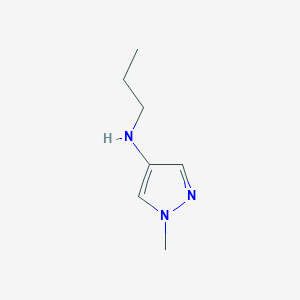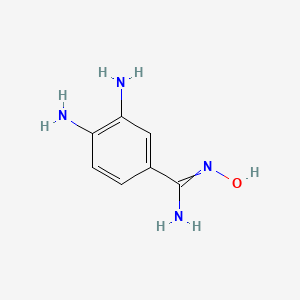
3-amino-5-chloro-4-methyl-2(1H)-Pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5-chloro-4-methyl-2(1H)-Pyridinone: is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a methyl group at the fourth position The pyridinone ring is a six-membered ring containing one nitrogen atom and a keto group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-4-methylpyridine, chlorination can be carried out using thionyl chloride to introduce the chlorine atom at the fifth position. Subsequent oxidation using an oxidizing agent like potassium permanganate can yield the desired pyridinone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the process involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinone derivatives.
Applications De Recherche Scientifique
Chemistry: 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways is of particular interest.
Industry: In the material science industry, this compound is explored for its potential use in the development of novel materials with unique properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
3-amino-4-methyl-2(1H)-Pyridinone: Lacks the chlorine atom at the fifth position.
5-chloro-4-methyl-2(1H)-Pyridinone: Lacks the amino group at the third position.
3-amino-5-chloro-2(1H)-Pyridinone: Lacks the methyl group at the fourth position.
Uniqueness: 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino, chlorine, and methyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
3-amino-5-chloro-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |
Clé InChI |
WNDWSFOCSMZNKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)


![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)

![(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11734117.png)
![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)
